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Abstract
ARL67156, also known as FPL 67156, is a critical pharmacological tool in the study of

purinergic signaling. As a competitive and non-hydrolysable analogue of adenosine

triphosphate (ATP), its primary mechanism of action is the inhibition of ecto-ATPases,

particularly ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). This inhibition

leads to a prolongation of the extracellular lifespan of ATP and adenosine diphosphate (ADP),

thereby potentiating their effects on P2 purinergic receptors. This guide provides an in-depth

analysis of ARL67156, including its inhibitory profile against various ectonucleotidases, its

impact on purinergic signaling cascades, and detailed experimental protocols for its application

in research. The information presented herein is intended to support researchers, scientists,

and drug development professionals in leveraging ARL67156 to explore the intricate roles of

purinergic signaling in health and disease.

Introduction to ARL67156 and Purinergic Signaling
Purinergic signaling is a fundamental intercellular communication system mediated by

extracellular nucleotides and nucleosides, primarily ATP and its breakdown products ADP,

adenosine monophosphate (AMP), and adenosine. These molecules activate a diverse family

of purinergic receptors (P1 and P2) on the cell surface, regulating a vast array of physiological

processes, including neurotransmission, inflammation, and vascular function.[1] The
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concentration and duration of these signaling molecules in the extracellular space are tightly

controlled by a cascade of cell-surface enzymes known as ectonucleotidases.

ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a selective

inhibitor of certain ecto-ATPases, the enzymes responsible for the initial steps in the hydrolysis

of extracellular ATP and ADP.[2][3] By blocking these enzymes, ARL67156 effectively

increases the local concentration and prolongs the signaling of ATP and ADP at their respective

P2 receptors. This property has made ARL67156 an invaluable tool for elucidating the roles of

these nucleotides in various biological systems. Furthermore, its ability to modulate the

purinergic signaling landscape has garnered interest in its potential therapeutic applications,

particularly in areas such as cancer immunotherapy and cardiovascular disease.[4][5]

Mechanism of Action of ARL67156
ARL67156 functions as a competitive inhibitor of specific ecto-ATPases.[2][6] Structurally, it is

an ATP analogue where the terminal pyrophosphate bond is replaced by a dibromomethylene

group, rendering the molecule resistant to hydrolysis by ectonucleotidases.[4] This stability

allows it to bind to the active site of these enzymes without being degraded, thereby competing

with the natural substrates, ATP and ADP.

The primary targets of ARL67156 are members of the ecto-nucleoside triphosphate

diphosphohydrolase (NTPDase) family and the nucleotide

pyrophosphatase/phosphodiesterase (NPP) family. Specifically, it has been shown to be a

potent inhibitor of NTPDase1 (also known as CD39) and NTPDase3, as well as NPP1.[2][7] Its

inhibitory activity against other ectonucleotidases, such as NTPDase2, NTPDase8, and ecto-5'-

nucleotidase (CD73), is significantly weaker.[2][7] This selectivity profile is crucial for its utility in

dissecting the contributions of different ecto-ATPase isoforms in a given biological context.

Quantitative Data: Inhibitory Profile of ARL67156
The inhibitory potency of ARL67156 against various human ectonucleotidases has been

quantified in several studies. The following table summarizes the reported inhibitory constants

(Ki) and pIC50 values, providing a clear comparison of its selectivity.
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Enzyme Target Species
Inhibition
Constant (Ki)

pIC50 Reference

NTPDase1

(CD39)
Human 11 ± 3 µM - [2]

Human ~1 µM - [4]

NTPDase3 Human 18 ± 4 µM - [2]

NPP1 Human 12 ± 3 µM - [2]

ecto-ATPase
Human (blood

cells)
- 4.62 [8]

Rat (vas

deferens)
- 5.1 [3]

ecto-ATPase
Bovine

(chromaffin cells)

0.255 ± 0.136

µM
- [6]

Impact on Purinergic Signaling Pathways
By inhibiting the degradation of extracellular ATP and ADP, ARL67156 profoundly impacts

purinergic signaling cascades. The elevated levels of these nucleotides lead to enhanced

activation of P2 receptors, which can trigger a variety of downstream cellular responses.

Potentiation of P2 Receptor Signaling
The primary consequence of ARL67156 application is the potentiation of signaling through

both ionotropic P2X receptors and metabotropic P2Y receptors. This can lead to:

Increased intracellular calcium mobilization.

Modulation of ion channel activity.

Activation of various protein kinases and transcription factors.

The specific downstream effects are cell-type and receptor-subtype dependent.
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Indirect Effects on Adenosine Signaling
While ARL67156 is not a direct inhibitor of ecto-5'-nucleotidase (CD73), the enzyme that

converts AMP to adenosine, it can indirectly affect adenosine signaling. By inhibiting

NTPDase1 and NTPDase3, ARL67156 reduces the production of AMP from ATP and ADP.[2]

This can lead to a decrease in the substrate available for CD73, potentially reducing the

formation of immunosuppressive adenosine. This indirect modulation of the ATP/adenosine

balance is a key aspect of its potential in cancer immunotherapy.[4][5]

Differential Effects on ATP and ADP Degradation
Some studies have suggested that ARL67156 is a more potent inhibitor of ADP degradation

than ATP degradation.[9][10] This differential effect can lead to an accumulation of ADP in the

extracellular space, which may preferentially activate certain P2Y receptor subtypes, such as

P2Y1, P2Y12, and P2Y13. Researchers should consider this possibility when interpreting

experimental results obtained using ARL67156.

Visualizing the Impact of ARL67156 on Purinergic
Signaling
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts

of purinergic signaling and the mechanism of action of ARL67156.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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